![molecular formula C21H27N5 B2652398 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine CAS No. 861210-85-7](/img/structure/B2652398.png)
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine, or 2-(DBTTP) for short, is a novel compound that has been widely studied in the scientific community for its potential applications in various fields. It is an aromatic heterocyclic compound containing both nitrogen and sulfur atoms, which makes it a promising candidate for a wide range of applications. It has been studied for its potential as an organic synthesis agent, a catalyst, an inhibitor, and a drug.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Triazolopyrimidines have been investigated for their unique mechanism of tubulin inhibition, which is crucial for cancer therapy. The synthesis and structure-activity relationship (SAR) studies of a series of triazolopyrimidines reveal their potential as anticancer agents. These compounds were found to promote tubulin polymerization in vitro without binding competitively with paclitaxel, a known anticancer drug. Instead, they inhibit the binding of vincas to tubulin, offering a novel approach to overcome resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).
Synthesis and Surface Activity
The reactivity of heterocyclic halogeno compounds with nucleophiles has been explored, leading to the formation of various triazolopyrimidine derivatives. Such studies provide insights into the synthesis pathways and the potential application of these compounds in different fields, including surface-active agents and antimicrobial activities (Geerts & Plas, 1978).
P2X7 Antagonists for Mood Disorders
A dipolar cycloaddition reaction has been developed to access novel P2X7 antagonists, showcasing the versatility of triazolopyrimidines in the discovery and synthesis of clinical candidates for treating mood disorders. This highlights the compound's role in the development of therapeutics with significant receptor occupancy and solubility profiles, demonstrating their potential for advancing into clinical trials (Chrovian et al., 2018).
Antimicrobial and Surface Active Agents
Triazole derivatives, including those synthesized from precursors similar to the compound of interest, have shown antimicrobial activity and can be used as surface active agents. This dual functionality underscores the compound's relevance in pharmaceutical formulations and industrial applications, where antimicrobial properties are paramount (El-Sayed, 2006).
Eigenschaften
IUPAC Name |
2-(4,5-dibutyltriazol-1-yl)-4-methyl-6-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-4-6-13-18-20(14-7-5-2)26(25-24-18)21-22-16(3)15-19(23-21)17-11-9-8-10-12-17/h8-12,15H,4-7,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJDJGYMKGXFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N=N1)C2=NC(=CC(=N2)C3=CC=CC=C3)C)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.